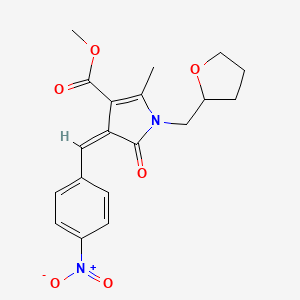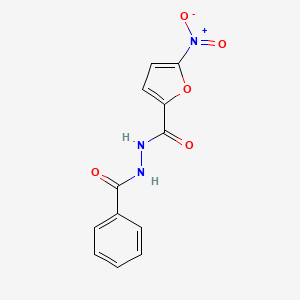![molecular formula C20H24FN3O B3916409 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
説明
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as EF5, and it is a hypoxia marker that has been used extensively in scientific research to measure the level of oxygen in tissues.
作用機序
The mechanism of action of 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the binding of the compound to hypoxic cells in tissues. EF5 forms adducts with thiol groups in proteins, which can be detected using immunohistochemistry or flow cytometry. The formation of these adducts is proportional to the level of hypoxia in tissues, making EF5 an excellent marker for measuring tissue oxygenation.
Biochemical and Physiological Effects:
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have minimal biochemical and physiological effects in vivo. The compound is rapidly cleared from the body and does not accumulate in tissues. EF5 has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
実験室実験の利点と制限
The advantages of using 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high specificity for hypoxic cells, its low toxicity, and its ease of detection using immunohistochemistry or flow cytometry. However, the limitations of using EF5 include its short half-life, which can limit its use in longitudinal studies, and its relatively high cost compared to other hypoxia markers.
将来の方向性
There are several future directions for research on 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new and improved hypoxia markers that have longer half-lives and are less expensive than EF5. Another area of research is the application of EF5 in other fields, such as neuroscience and cardiology, where hypoxia plays a significant role in disease pathogenesis. Finally, there is a need for more studies to evaluate the efficacy of EF5 in predicting treatment response and patient outcomes in cancer therapy.
Conclusion:
In conclusion, 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a valuable compound for scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EF5 is a hypoxia marker that has been extensively used in cancer research to measure the level of oxygen in tissues. Although EF5 has several advantages as a hypoxia marker, there are also limitations to its use. Future research directions include the development of new and improved hypoxia markers and the application of EF5 in other fields.
科学的研究の応用
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively used in scientific research as a hypoxia marker to measure the level of oxygen in tissues. This compound is particularly useful in cancer research, where hypoxia is a characteristic feature of solid tumors. EF5 has been used to evaluate the efficacy of various cancer therapies, including radiation therapy and chemotherapy.
特性
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-3-23(4-2)13-14-24-19(15-9-5-7-11-17(15)21)22-18-12-8-6-10-16(18)20(24)25/h5-12,19,22H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQQEGAZYMJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916328.png)
![N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-[2-(4-nitrobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3916333.png)

![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916361.png)


![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916386.png)

![3-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916395.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)